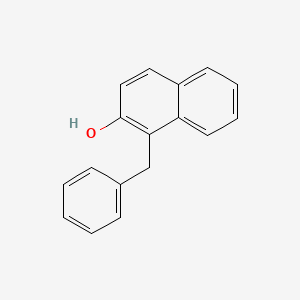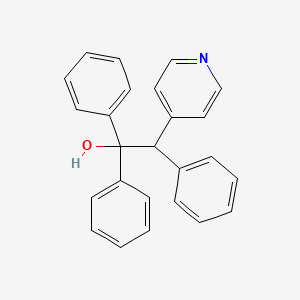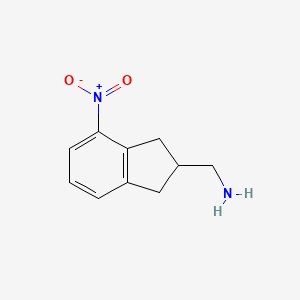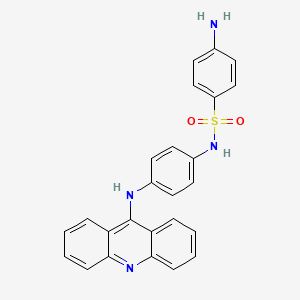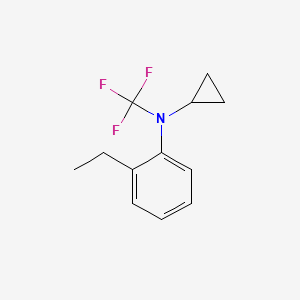
1-(3-Propyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Propyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-one is a heterocyclic compound that contains an oxazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxazole ring imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Propyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-one typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition of allylic compounds or propargyl alcohol to nitrile oxide generated from suitable precursors . The reaction is usually carried out at room temperature in methanol or using excess reactants as solvents. The reaction time can vary, but it is often around 5 hours .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include using continuous flow reactors to maintain consistent reaction conditions and improve scalability. Additionally, the use of catalysts and solvents that can be easily recycled would be beneficial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1-(3-Propyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other functional groups.
Substitution: The oxazole ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(3-Propyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound’s oxazole ring is a common motif in drug design due to its ability to interact with biological targets.
Materials Science: The compound can be used as a building block for the synthesis of polymers and other materials with unique properties.
Biological Studies: The compound’s biological activity can be studied to understand its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-(3-Propyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-one involves its interaction with specific molecular targets. The oxazole ring can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
1,2-Oxazole: Similar in structure but lacks the propyl group.
4,5-Dihydro-1,2-oxazole: Similar but with different substituents on the oxazole ring.
Isoxazole: An isomer with different positioning of the nitrogen and oxygen atoms.
Uniqueness
1-(3-Propyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-one is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new materials and drugs.
Properties
CAS No. |
72128-82-6 |
|---|---|
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
1-(3-propyl-4,5-dihydro-1,2-oxazol-5-yl)ethanone |
InChI |
InChI=1S/C8H13NO2/c1-3-4-7-5-8(6(2)10)11-9-7/h8H,3-5H2,1-2H3 |
InChI Key |
RJXMSTILFLDGCF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NOC(C1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


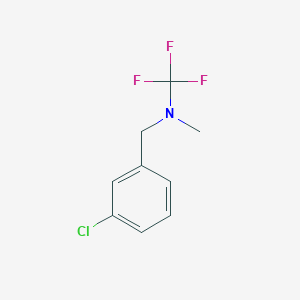
![2-[(Butoxycarbonyl)oxy]propionic acid tetrahydrofuran-2-ylmethyl ester](/img/structure/B13957301.png)

![N-isopropyl-1H-benzo[d]imidazole-2-sulfonamide](/img/structure/B13957310.png)
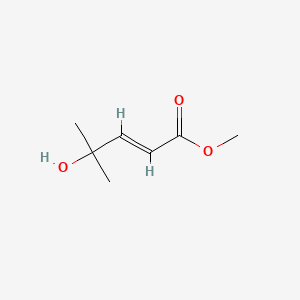
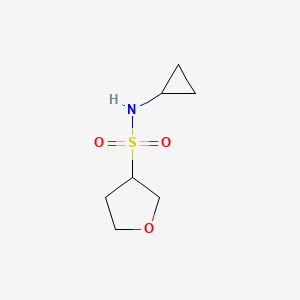
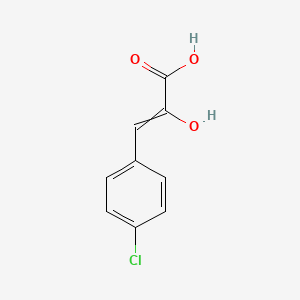
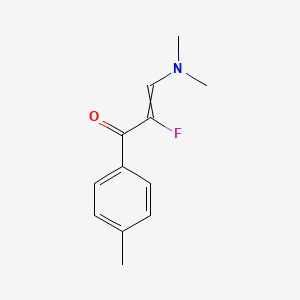
![3H-Naphtho[1,8-BC]furan](/img/structure/B13957335.png)
